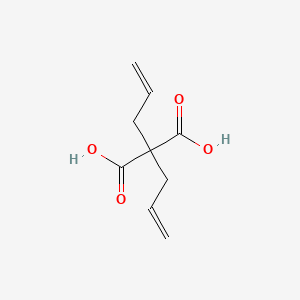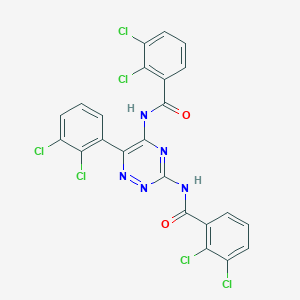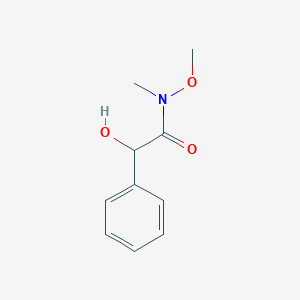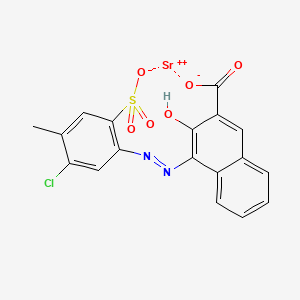
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-4-hydroxyphenylacetic acid” is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is replaced by a 3-chloro-4-hydroxyphenyl group . It is a major chlorinated metabolite of chlorotyrosine . It has a role as a mammalian metabolite .
Synthesis Analysis
The isolation and synthesis of 3-chloro-4-hydroxy-phenylacetamide produced by a plant-associated microfungus of the genus Xylaria have been reported . The crystal structure and one-pot synthesis of 3-chloro-4-hydroxyphenylacetamide are also reported .
Molecular Structure Analysis
The molecular formula of “3-Chloro-4-hydroxyphenylacetic acid” is C8H7ClO3 . The molecular formula of “3-Chloro-4-hydroxyphenylboronic acid” is C6H6BClO3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-hydroxyphenylboronic acid” include a molecular weight of 172.37 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, and rotatable bond count of 1 .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine involves the protection of the hydroxyl group on the phenyl ring, followed by iodination at the 3 and 5 positions of the tyrosine ring. The chloro group is then introduced at the 3 position of the phenyl ring, and the protecting group is removed to yield the final product.", "Starting Materials": [ "L-Tyrosine", "4-Hydroxybenzaldehyde", "Triethylamine", "Iodine", "Hydrochloric acid", "Sodium hydroxide", "Diiodomethane", "Chlorine" ], "Reaction": [ "Protection of the hydroxyl group on the phenyl ring using triethylamine and 4-hydroxybenzaldehyde", "Iodination at the 3 and 5 positions of the tyrosine ring using iodine and hydrochloric acid", "Introduction of the chloro group at the 3 position of the phenyl ring using chlorine and sodium hydroxide", "Removal of the protecting group using diiodomethane and hydrochloric acid" ] } | |
CAS RN |
4299-63-2 |
Product Name |
O-(3-Chloro-4-hydroxyphenyl)-3,5-diiodo-L-Tyrosine |
Molecular Formula |
C₁₅H₁₂ClI₂NO₄ |
Molecular Weight |
559.52 |
synonyms |
L-3-[4-(3-chloro-4-hydroxyphenoxy)-3,5-diiodophenyl]-Alanine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)


![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)